3-(6-Butoxy-2-naphthyl)azetidine
Description
Properties
Molecular Formula |
C17H21NO |
|---|---|
Molecular Weight |
255.35 g/mol |
IUPAC Name |
3-(6-butoxynaphthalen-2-yl)azetidine |
InChI |
InChI=1S/C17H21NO/c1-2-3-8-19-17-7-6-13-9-14(16-11-18-12-16)4-5-15(13)10-17/h4-7,9-10,16,18H,2-3,8,11-12H2,1H3 |
InChI Key |
VLPSFCYUANZZGH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC2=C(C=C1)C=C(C=C2)C3CNC3 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy for Azetidines
Azetidines are commonly synthesized via ring-closure reactions involving amino alcohols, halogenated precursors, or epoxides. The key challenge is the construction of the strained four-membered ring with the nitrogen atom positioned appropriately. Several methods have been reported, including nucleophilic substitution, intramolecular aminolysis of epoxides, and isomerization of aziridines.
Synthesis of 3-(6-Butoxy-2-naphthyl)azetidine
Data Tables and Detailed Research Outcomes
Summary of Reaction Optimization for Azetidine Formation (Adapted from Reference)
| Entry | Catalyst | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | La(OTf)3 (5 mol%) | Dichloromethane | Reflux | 85-90 | High regioselectivity |
| 2 | None | Dichloromethane | Reflux | 40-50 | Lower yield without catalyst |
| 3 | La(OTf)3 (5 mol%) | Toluene | Reflux | 70-75 | Slightly lower yield |
| 4 | La(OTf)3 (10 mol%) | Dichloromethane | Room temp | 60-65 | Lower yield at room temperature |
Representative Yields of 3-Aminoazetidines via Hydrogenolysis (From Reference)
| Substrate | Catalyst | Solvent | Pressure (psi) | Time (hours) | Yield (%) |
|---|---|---|---|---|---|
| Ethyl 3-azidoazetidine ester | Pd/C (10%) | Methanol | 40 | 72 | 80-85 |
| N-Benzyl 3-azidoazetidine | Pd(OH)2/C (20%) | Methanol | 40 | 110 | 75-80 |
Chemical Reactions Analysis
Types of Reactions
3-(6-Butoxy-2-naphthyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while substitution reactions can produce various functionalized azetidines.
Scientific Research Applications
3-(6-Butoxy-2-naphthyl)azetidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(6-Butoxy-2-naphthyl)azetidine involves its interaction with specific molecular targets and pathways. The compound’s reactivity is driven by the considerable ring strain of the azetidine ring, which facilitates bond cleavage and functionalization . This unique reactivity allows the compound to interact with various biological targets, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Azetidine Derivatives
Structural and Functional Analogues
The following table highlights key structural analogs, their substituents, biological activities, and research findings:
Key Comparative Insights
Bioactivity Profiles
- Neuroprotective Effects : The propoxymethyl-naphthyl analog () shares structural similarities with 3-(6-Butoxy-2-naphthyl)azetidine, differing only in alkoxy chain length (propoxy vs. butoxy). Both likely modulate neuroinflammatory pathways, but the longer butoxy chain may enhance blood-brain barrier penetration due to increased lipophilicity.
- Anti-inflammatory Potential: KHG26792 () demonstrates inhibition of microglial P2X7 receptors, a target relevant in neurodegenerative diseases. The naphthyl group in this compound could similarly engage in π-π stacking with aromatic residues in these receptors.
- Antimicrobial and Antimalarial Activity : Bicyclic azetidines (e.g., from Maetani et al., 2017 ) show antimalarial efficacy via C–H amination, suggesting that the naphthyl-butoxy group in this compound might be optimized for similar redox-active targeting.
Metabolic Stability
- Azetidines generally exhibit greater metabolic stability than piperidines due to reduced ring flexibility. The butoxy-naphthyl group may further slow oxidative metabolism compared to smaller alkoxy chains (e.g., methoxy or ethoxy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
